3-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone)
Overview
Description
3-Nitrobenzaldehyde is an organic aromatic compound containing a nitro group meta-substituted to an aldehyde . It is the primary product obtained via the mono-nitration of benzaldehyde with nitric acid .
Synthesis Analysis
The synthesis of 3-nitrobenzaldehyde is accomplished via nitration of benzaldehyde, which yields mostly the meta-isomer . The product distribution is about 19% for the ortho-, 72% for the meta-, and 9% for the para isomers .Molecular Structure Analysis
The molecular formula of 3-nitrobenzaldehyde is C7H5NO3 . Its average mass is 151.120 Da and its monoisotopic mass is 151.026947 Da .Chemical Reactions Analysis
3-Nitrobenzaldehyde is a precursor to the drug Tipranavir . It is a mainstay in the synthesis of Dihydropyridine calcium channel blockers . Via selective reduction of the nitro group, it is a precursor to the diazonium salt .Physical and Chemical Properties Analysis
3-Nitrobenzaldehyde appears as a yellowish to brownish crystalline powder or granulate . It has a melting point of 58.5 °C and a boiling point of 164 °C at 23 mmHg . It is soluble in water, with a solubility of 16.3 mg/mL .Safety and Hazards
Properties
IUPAC Name |
N,N'-dimethyl-N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-21(19-13-15-5-3-7-17(11-15)23(25)26)9-10-22(2)20-14-16-6-4-8-18(12-16)24(27)28/h3-8,11-14H,9-10H2,1-2H3/b19-13+,20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGCJVDNQAELMB-IWGRKNQJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=CC(=CC=C1)[N+](=O)[O-])N=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=CC(=CC=C1)[N+](=O)[O-])CCN(/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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